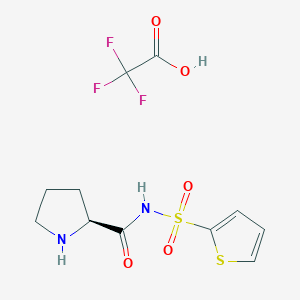
(S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the thiophen-2-ylsulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Amidation: The carboxamide group is introduced through reactions with amines or ammonia.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt, usually by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonyl group.
Protein Binding: Studies on its interaction with proteins and other biomolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylate
- N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
Uniqueness
The presence of the trifluoroacetate group in (S)-N-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate may impart unique properties such as increased stability, solubility, or bioavailability compared to similar compounds.
特性
分子式 |
C11H13F3N2O5S2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O3S2.C2HF3O2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8;3-2(4,5)1(6)7/h2,4,6-7,10H,1,3,5H2,(H,11,12);(H,6,7)/t7-;/m0./s1 |
InChIキー |
DMDSDDZDXJQRJI-FJXQXJEOSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



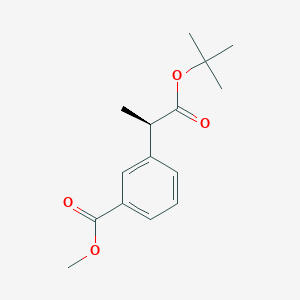
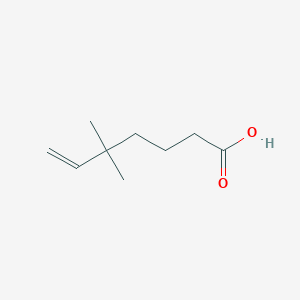
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)

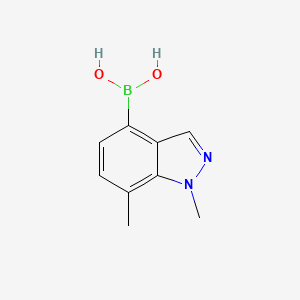

![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
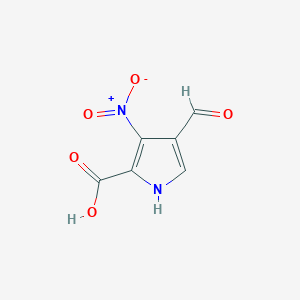
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
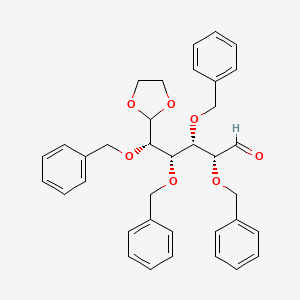
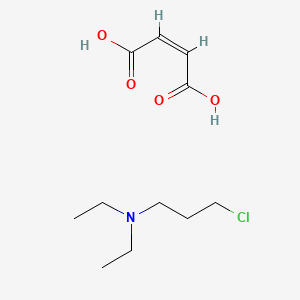

![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
